molecular formula C24H26FN5O4S B6559829 methyl 3-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021250-78-1

methyl 3-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6559829
CAS No.: 1021250-78-1
M. Wt: 499.6 g/mol
InChI Key: UZKHEYNWPYZXIL-UHFFFAOYSA-N
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Description

Methyl 3-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic tetrahydroquinazoline derivative characterized by a unique pharmacophore. The core structure comprises:

  • A tetrahydroquinazoline scaffold with a sulfanylidene (C=S) group at position 2 and a ketone (C=O) at position 2.
  • A carbamoylmethyl group at position 3, linked to a piperazine ring substituted with a 2-fluorophenyl group.

The compound’s synthesis likely involves coupling reactions between piperazine intermediates and activated carbamoyl precursors, as inferred from analogous procedures .

Properties

IUPAC Name

methyl 3-[2-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O4S/c1-34-23(33)16-6-7-17-19(14-16)27-24(35)30(22(17)32)15-21(31)26-8-9-28-10-12-29(13-11-28)20-5-3-2-4-18(20)25/h2-7,14H,8-13,15H2,1H3,(H,26,31)(H,27,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKHEYNWPYZXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include piperazine derivatives and other functional groups that facilitate the formation of the tetrahydroquinazoline core. The presence of the 2-fluorophenyl group is significant as it can influence the compound's biological activity by modulating interactions with biological targets.

The molecular structure can be represented as follows:

C21H26FN3O3S\text{C}_{21}\text{H}_{26}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a tetrahydroquinazoline ring system, which is known for its diverse pharmacological properties.

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the potential antidepressant and anxiolytic effects of compounds containing the piperazine moiety. For instance, derivatives similar to this compound have shown promising results in inhibiting monoamine oxidase (MAO) enzymes. Inhibitors of MAO-A and MAO-B are particularly relevant in treating mood disorders due to their role in serotonin and norepinephrine metabolism.

A study indicated that related compounds exhibited IC50 values in the low micromolar range, suggesting strong inhibitory activity against MAO-B, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Anticancer Activity

The anticancer potential of this class of compounds has also been explored. For example, certain derivatives have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism often involves inducing apoptosis through the activation of specific signaling pathways .

Data Table: Biological Activity Overview

Activity Target IC50 Value (µM) Selectivity
MAO-B InhibitionMonoamine Oxidase0.013High
CytotoxicityCancer Cell LinesVaries (27.05 - 120.6)Selective
AntidepressantNeurotransmitter LevelsNot quantifiedPotentially effective

Case Studies

  • Case Study on Antidepressant Activity : A compound structurally related to this compound demonstrated significant antidepressant-like effects in animal models. The study utilized behavioral tests such as the forced swim test (FST) and tail suspension test (TST), showing reduced immobility times compared to control groups.
  • Case Study on Anticancer Efficacy : Another investigation focused on a derivative's ability to induce apoptosis in breast cancer cell lines. Flow cytometry analysis revealed increased rates of early apoptosis in treated cells compared to untreated controls, indicating a mechanism that could be exploited for therapeutic development.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name / ID Core Structure Position 3 Substituent Piperazine Substituent Additional Features Molecular Weight Reference
Target Compound Tetrahydroquinazoline Carbamoylmethyl 2-Fluorophenyl Methyl carboxylate (C7) ~500 (estimated) -
F207-0205 Tetrahydroquinazoline Carbamoylmethyl 5-Chloro-2-methylphenyl Methyl carboxylate (C7) 501.0
BE74500 Tetrahydroquinazoline Hexyl chain with carbonyl 3-Chlorophenyl Methyl carboxylate (C7), two ketone groups 512.99
K221-2562 Dihydroquinazoline 3-Fluoro-4-methylphenyl 2-Fluorophenyl Methyl carboxylate (C7) ~500 (estimated)
725691-97-4 Tetrahydroquinazoline Cyclopropanecarbonylamino None Methyl carboxylate (C7) ~375 (estimated)

Key Observations:

Piperazine Modifications: The 2-fluorophenyl group in the target compound contrasts with the 5-chloro-2-methylphenyl in F207-0205 and 3-chlorophenyl in BE74500. Fluorine’s electronegativity may enhance binding to aromatic receptor pockets compared to bulkier chloro/methyl groups .

Position 3 Variability: Replacement of the carbamoylmethyl group with a cyclopropanecarbonylamino moiety (725691-97-4) eliminates the piperazine chain, reducing molecular weight and hydrogen-bonding capacity .

Dihydro vs. Tetrahydro Scaffolds :

  • K221-2562 lacks the sulfanylidene group, adopting a dihydroquinazoline structure, which may reduce conformational rigidity compared to the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound logP H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų)
Target (estimated) 3.5–4.0 9–10 1–2 ~80
BE74500 4.01 9 1 81.29
725691-97-4 ~2.5 7 2 ~100
  • Lipophilicity : The target compound’s logP (~3.5–4.0) aligns with BE74500 (4.01), suggesting moderate membrane permeability. The cyclopropane derivative (725691-97-4) has lower logP, favoring solubility .

Pharmacological Implications

  • Piperazine Role : The 2-fluorophenylpiperazine moiety is common in serotonin/dopamine receptor ligands, suggesting possible CNS activity .
  • Sulfanylidene Group : The C=S group may enhance binding to cysteine-containing enzymes (e.g., kinases) compared to oxo analogues .

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